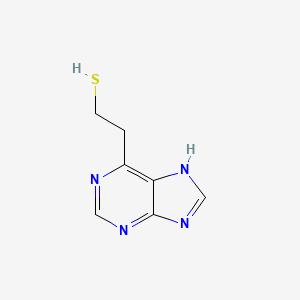![molecular formula C16H14Cl2N2O4 B13098267 Dimethyl 6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B13098267.png)
Dimethyl 6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate is a chemical compound with the molecular formula C14H12Cl2N2O4 It is a derivative of bipyridine, a class of compounds known for their ability to form stable complexes with metal ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate typically involves the halogenation of dimethyl-2,2’-bipyridine derivatives. One common method involves the use of trimethylsilyl intermediates and electrophilic halide reagents such as hexachloroethane and cesium fluoride . The reaction is carried out in a solvent like acetonitrile at elevated temperatures (around 60°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and solvents, as well as reaction conditions, are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
Dimethyl 6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The bipyridine core can participate in redox reactions, forming different oxidation states.
Complexation: The compound can form stable complexes with metal ions, which is a key feature in coordination chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and phosphines for substitution reactions. Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used for redox reactions. The reactions are typically carried out in solvents like dichloromethane, acetonitrile, or ethanol, under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
Dimethyl 6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be used as catalysts in various chemical reactions.
Biology: The compound’s ability to form stable metal complexes makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors
作用機序
The mechanism of action of Dimethyl 6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes and receptors, altering their activity and function. The bipyridine core can participate in electron transfer processes, influencing redox reactions and signaling pathways .
類似化合物との比較
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: A simpler derivative with similar coordination properties but lacking the chloromethyl and carboxylate groups.
4,4’-Bis(chloromethyl)-2,2’-bipyridine: Similar in structure but without the dimethyl and carboxylate groups, affecting its reactivity and applications.
6,6’-Bis(chloromethyl)-2,2’-bipyridine: Lacks the dimethyl and carboxylate groups, making it less versatile in forming complexes and undergoing chemical reactions .
Uniqueness
Dimethyl 6,6’-bis(chloromethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate is unique due to the presence of both chloromethyl and carboxylate groups, which enhance its reactivity and ability to form diverse complexes. These features make it a valuable compound in various fields of research and industrial applications.
特性
分子式 |
C16H14Cl2N2O4 |
|---|---|
分子量 |
369.2 g/mol |
IUPAC名 |
methyl 2-(chloromethyl)-6-[6-(chloromethyl)-4-methoxycarbonylpyridin-2-yl]pyridine-4-carboxylate |
InChI |
InChI=1S/C16H14Cl2N2O4/c1-23-15(21)9-3-11(7-17)19-13(5-9)14-6-10(16(22)24-2)4-12(8-18)20-14/h3-6H,7-8H2,1-2H3 |
InChIキー |
GKWREXFENKILGL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NC(=C1)C2=CC(=CC(=N2)CCl)C(=O)OC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


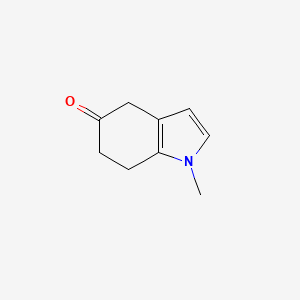
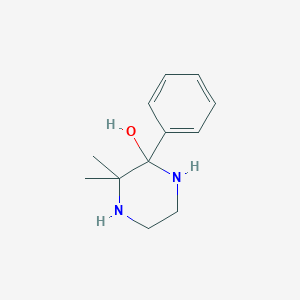
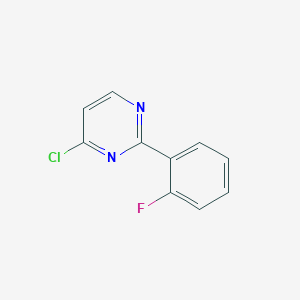

![2H-[1,3]Oxazolo[2,3-c][1,2,4]triazine](/img/structure/B13098207.png)

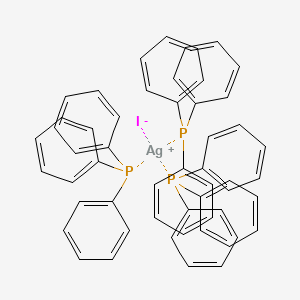
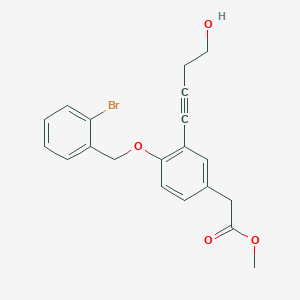
![2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098228.png)
